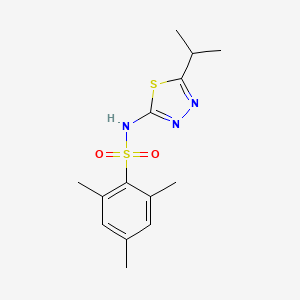
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the family of pyridine derivatives and has been shown to inhibit the activity of fibroblast growth factor receptor 1 (FGFR1), a tyrosine kinase receptor that is overexpressed in various cancers.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide exerts its effects by binding to the ATP-binding site of FGFR1, thereby inhibiting its activity. This leads to downstream effects on various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are important for cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which tumors create new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for FGFR1. However, it also has some limitations, including its relatively low potency and selectivity compared to other FGFR1 inhibitors.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of more potent and selective FGFR1 inhibitors that can be used in cancer treatment. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to FGFR1 inhibitors. Finally, there is also interest in exploring the potential of this compound in other disease areas, such as cardiovascular disease and neurological disorders.
Métodos De Síntesis
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with 3-pyridinemethanol to form 4-chloro-3,5-dimethylphenoxy-3-pyridinemethanol. This intermediate is then converted to the final product by reacting with acetic anhydride and triethylamine.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the proliferation and migration of cancer cells by blocking the activity of FGFR1. This receptor is overexpressed in various cancers, including breast, lung, and prostate cancer, and is known to play a critical role in tumor growth and metastasis.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-6-14(7-12(2)16(11)17)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZKISXFREQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)

![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)


![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)




![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)
